L-AP4
Overview
Description
- L-AP4 is a synthetic compound used in scientific research.
- It acts as a group-selective agonist for the group III metabotropic glutamate receptors (mGluR 4/6/7/8).
- Although it was the first ligand found to selectively activate this group of mGlu receptors, it does not show specificity between different mGluR Group III subtypes .
Mechanism of Action
Target of Action
L-AP4 acts as a group-selective agonist for the group III metabotropic glutamate receptors (mGluR 4/6/7/8) . These receptors play a crucial role in the central nervous system, modulating neurotransmission and synaptic plasticity .
Mode of Action
This compound interacts with its targets, the group III metabotropic glutamate receptors, by stabilizing the closed active state of the glutamate binding domain . This interaction results in the inhibition of synaptic responses, modulating neurotransmission .
Biochemical Pathways
The activation of group III metabotropic glutamate receptors by this compound leads to a decrease in the release of neurotransmitters, thus inhibiting synaptic transmission . This modulation of neurotransmission can affect various downstream effects, including the regulation of neuronal excitability and synaptic plasticity .
Pharmacokinetics
Like other drugs, these properties would significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The activation of group III metabotropic glutamate receptors by this compound results in a decrease in the release of neurotransmitters, leading to the inhibition of synaptic transmission . This can result in various molecular and cellular effects, including changes in neuronal excitability and synaptic plasticity .
Biochemical Analysis
Biochemical Properties
L-(+)-2-Amino-4-phosphonobutyric acid plays a significant role in biochemical reactions by acting as an agonist for group III metabotropic glutamate receptors. These receptors are primarily located on presynaptic terminals and function as both auto- and hetero-receptors, inhibiting the release of neurotransmitters . L-(+)-2-Amino-4-phosphonobutyric acid interacts with enzymes, proteins, and other biomolecules such as mGluR 4, mGluR 6, mGluR 7, and mGluR 8, with varying EC50 values . These interactions modulate synaptic transmission and neurotransmitter release, influencing various neural processes.
Cellular Effects
L-(+)-2-Amino-4-phosphonobutyric acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in the retina, L-(+)-2-Amino-4-phosphonobutyric acid has been shown to suppress synaptic transmission, thereby affecting visual signal processing . Additionally, it has been observed to inhibit calcium currents and synaptic transmission in olfactory bulb neurons . These effects highlight the compound’s role in regulating neural activity and cellular communication.
Molecular Mechanism
The molecular mechanism of L-(+)-2-Amino-4-phosphonobutyric acid involves its binding interactions with group III metabotropic glutamate receptors. By acting as an agonist, it activates these receptors, leading to the inhibition of adenylyl cyclase and subsequent suppression of synaptic transmission . This mechanism is crucial for understanding how L-(+)-2-Amino-4-phosphonobutyric acid modulates neural activity and contributes to its therapeutic potential in conditions such as Parkinson’s disease and epilepsy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-(+)-2-Amino-4-phosphonobutyric acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound can produce complex behavioral effects in rodent models of Parkinson’s disease when administered over several days .
Dosage Effects in Animal Models
The effects of L-(+)-2-Amino-4-phosphonobutyric acid vary with different dosages in animal models. For example, intrathecal administration of the compound in rats has been shown to increase the paw withdrawal threshold in a dose-dependent manner, indicating its potential for pain modulation . High doses of L-(+)-2-Amino-4-phosphonobutyric acid may lead to adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
L-(+)-2-Amino-4-phosphonobutyric acid is involved in metabolic pathways that include interactions with enzymes and cofactors. It acts as a specific agonist for group III metabotropic glutamate receptors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of L-(+)-2-Amino-4-phosphonobutyric acid within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to specific receptors and transporters, which facilitate its movement across cellular compartments . Understanding these processes is crucial for optimizing the compound’s efficacy in research and therapeutic applications.
Subcellular Localization
L-(+)-2-Amino-4-phosphonobutyric acid exhibits specific subcellular localization, which affects its activity and function. For instance, the compound is localized to the postsynaptic dendritic part of ON-type bipolar cells in the retina, where it plays a role in visual signal processing . This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its intended cellular compartments.
Preparation Methods
- The synthetic route to L-AP4 involves chemical synthesis.
- Reaction conditions and specific industrial production methods are not widely documented in the literature.
Chemical Reactions Analysis
- L-AP4 can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not explicitly reported.
- The major products formed from these reactions remain an area of ongoing research.
Scientific Research Applications
- L-AP4 finds applications in several fields:
Neuroscience: Studying mGluR function and modulation.
Parkinson’s Disease Models: Complex behavioral effects observed in rodent models.
GABA Release Modulation: Acts as a hetero-receptor in the globus pallidus.
Neuropathic Pain: Influences spinal synaptic transmission in a rat model.
Seizure Kindling: Effects on seizures and hippocampal amino acid concentrations.
Comparison with Similar Compounds
- L-AP4’s uniqueness lies in its selective activation of mGluR Group III receptors.
- Similar compounds include D-AP4, which shares structural features but may have distinct effects.
Properties
IUPAC Name |
(2S)-2-amino-4-phosphonobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOQBQRIEWHWBT-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CP(=O)(O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945733 | |
Record name | (2S)-2-Amino-4-phosphonobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23052-81-5 | |
Record name | (2S)-2-Amino-4-phosphonobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23052-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-phosphonobutyric acid, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023052815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-Amino-4-phosphonobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L(+)-2-Amino-4-phosphonobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-4-PHOSPHONOBUTYRIC ACID, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8M58SS68H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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